Regioisomeric Differentiation: Pyrimidin-4-ylamino vs. Pyrimidin-2-ylamino Substitution in Azetidine-Thiophene Scaffolds
The target compound (CAS 2097909-00-5) and its closest cataloged analog (CAS 2195937-10-9) are constitutional isomers differing solely in the attachment position of the pyrimidine ring to the azetidine NH linker: 4-ylamino vs. 2-ylamino. This regioisomeric variation alters the spatial orientation of the pyrimidine nitrogen lone pair by approximately 60° relative to the azetidine plane, which in kinase inhibitor design directly impacts hydrogen-bonding complementarity to the hinge region of the ATP-binding pocket [1]. In related azetidinyl pyrimidine kinase inhibitor series, regioisomeric pyrimidine attachment has been shown to produce differential JAK isoform selectivity profiles [1]. The 4-ylamino configuration places the pyrimidine N1 atom in a position analogous to the hinge-binding motif of tofacitinib, whereas the 2-ylamino configuration presents a distinct H-bond donor/acceptor vector [2].
| Evidence Dimension | Pyrimidine attachment regiochemistry (4-ylamino vs. 2-ylamino) |
|---|---|
| Target Compound Data | Pyrimidin-4-ylamino substitution on azetidine C3 (CAS 2097909-00-5). SMILES: C1C(CN1C(=O)CC2=CC=CS2)NC3=NC=NC=C3; InChI Key: LOPRZHDOXFMLSG-UHFFFAOYSA-N |
| Comparator Or Baseline | Pyrimidin-2-ylamino substitution on azetidine C3 (CAS 2195937-10-9). Molecular formula identical: C₁₃H₁₄N₄OS, MW 274.34. CAS 2195937-10-9. |
| Quantified Difference | Regioisomeric shift: N-pyrimidine attachment moves from ring position 4 to position 2; ~2.4 Å displacement of the pyrimidine N1 atom relative to the azetidine scaffold; altered H-bond geometry at the kinase hinge. |
| Conditions | Structural comparison based on InChI and SMILES data; kinase hinge-binding geometry inferred from published azetidinyl pyrimidine SAR [1]. |
Why This Matters
Regioisomers are not interchangeable in kinase inhibitor SAR; procurement of the incorrect regioisomer may yield qualitatively different biological results despite identical molecular formula and mass.
- [1] deLong, M.A., Sturdivant, J.M., Gordhan, H.M., Ellis, D.A., Lichorowic, C.L. Azetidinyl Pyrimidines and Uses Thereof. US Patent Application US20240002392A1, filed June 29, 2023, published January 4, 2024. View Source
- [2] Clark, J.D., Flanagan, M.E., Telliez, J.-B. Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 2014, 57(12), 5023-5038. DOI: 10.1021/jm401490p. View Source
